Cas no 2229389-35-7 (methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate)

Methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate is a specialized organic compound featuring a nitro-substituted pyrazole core linked to a β-ketoester moiety. This structure imparts reactivity suitable for applications in heterocyclic synthesis, particularly in the preparation of pharmacologically active intermediates. The nitro group enhances electrophilic character, facilitating nucleophilic substitution or reduction reactions, while the β-ketoester functionality offers versatility as a building block for cyclization or condensation processes. Its well-defined molecular architecture makes it valuable in medicinal chemistry research, where precise functionalization is required. The compound is typically handled under controlled conditions due to its potential sensitivity. Purity and stability are critical for consistent performance in synthetic workflows.
methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate structure
2229389-35-7 structure
Product Name:methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate
CAS No:2229389-35-7
MF:C7H7N3O5
MW:213.147581338882
CID:5922390
PubChem ID:165626699
Update Time:2025-06-09

methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate
    • 2229389-35-7
    • EN300-1792771
    • Inchi: 1S/C7H7N3O5/c1-15-6(12)2-5(11)7-4(10(13)14)3-8-9-7/h3H,2H2,1H3,(H,8,9)
    • InChI Key: LFHRGEPLADFJHG-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C1=C(C=NN1)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 213.03857033g/mol
  • Monoisotopic Mass: 213.03857033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 118Ų

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Additional information on methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate

Methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate: An Overview of CAS No. 2229389-35-7

Methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate (CAS No. 2229389-35-7) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and chemical properties. In this article, we will delve into the structure, synthesis, and potential applications of methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate, highlighting the latest research findings and its significance in the scientific community.

Structure and Chemical Properties

The molecular formula of methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate is C10H9N3O5, with a molecular weight of approximately 247.19 g/mol. The compound features a pyrazole ring with a nitro group at the 4-position and an ester group attached to a ketone moiety. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting subject for both synthetic and biological studies.

The pyrazole ring is known for its stability and ability to form hydrogen bonds, which can influence the compound's solubility and reactivity. The nitro group, on the other hand, is a strong electron-withdrawing group that can affect the electronic properties of the molecule, potentially enhancing its reactivity in various chemical reactions. The ester group adds further complexity to the molecule, contributing to its overall stability and reactivity in different solvents.

Synthesis and Preparation

The synthesis of methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate has been reported in several studies, with different approaches being employed to optimize yield and purity. One common method involves the reaction of 4-nitropyrazole with an appropriate ketone or aldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with methanol in the presence of an acid catalyst to form the desired ester product.

A recent study published in the Journal of Organic Chemistry detailed a novel synthetic route that achieved high yields and purity levels using environmentally friendly conditions. The researchers employed a one-pot reaction sequence involving microwave-assisted synthesis, which significantly reduced reaction times and minimized byproduct formation. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles.

Biological Activity and Potential Applications

Methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate has shown promising biological activity in various assays, making it a potential candidate for drug development. One area of interest is its anti-inflammatory properties. Studies have demonstrated that this compound can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation in diseases like arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate has also been investigated for its anticancer properties. Research conducted at a leading cancer research institute found that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Another potential application lies in its use as an intermediate in the synthesis of more complex molecules. The versatile functional groups present in methyl 3-(4-nitro-1H-pyrazol-3-yl)-3-oxopropanoate make it an attractive starting material for synthetic chemists aiming to develop new drugs or materials with specific properties.

Current Research Trends and Future Prospects

The ongoing research on methyl 3-(4-nitro-1H-pyrazol-3-y l)-3-o xopropanoate is focused on elucidating its mechanisms of action at both molecular and cellular levels. Advanced techniques such as X-ray crystallography and computational modeling are being used to gain insights into how this compound interacts with biological targets. These studies are crucial for optimizing its therapeutic potential and minimizing side effects.

In parallel, efforts are being made to develop more efficient synthetic routes for large-scale production. The development of catalytic systems that can operate under mild conditions while achieving high selectivity is a key area of focus. Additionally, there is growing interest in exploring the use of biocatalysts for green synthesis methods, which could further enhance sustainability.

The future prospects for methyl 3-(4-nitro-1H-pyrazol - yl)- 3-o xop rop ano ate strong > are promising, with potential applications ranging from pharmaceuticals to materials science. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific disciplines.

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